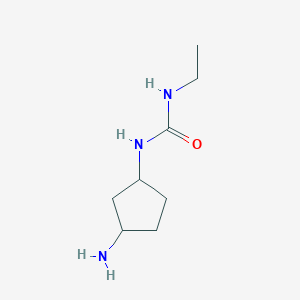
1-(3-Aminocyclopentyl)-3-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminocyclopentyl)-3-ethylurea is an organic compound characterized by a cyclopentane ring substituted with an amino group and an ethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Aminocyclopentyl)-3-ethylurea can be synthesized through a multi-step process. One common method involves the reaction of 3-aminocyclopentanone with ethyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminocyclopentyl)-3-ethylurea undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or hydroxylamine derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide.
Major Products Formed:
- Oxidation products include nitro or hydroxylamine derivatives.
- Reduction products include secondary amines.
- Substitution reactions yield various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Aminocyclopentyl)-3-ethylurea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Aminocyclopentyl)-3-ethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ethylurea moiety may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
3-(Aminocyclopentyl)methylphosphinic acids: These compounds share a similar cyclopentane ring structure but differ in their functional groups, leading to distinct chemical and biological properties.
1-(3-Aminocyclopentyl)-3-methylurea: This compound is structurally similar but has a methyl group instead of an ethyl group, which can affect its reactivity and applications.
Uniqueness: 1-(3-Aminocyclopentyl)-3-ethylurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an amino group and an ethylurea moiety allows for versatile interactions with various molecular targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C8H17N3O |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(3-aminocyclopentyl)-3-ethylurea |
InChI |
InChI=1S/C8H17N3O/c1-2-10-8(12)11-7-4-3-6(9)5-7/h6-7H,2-5,9H2,1H3,(H2,10,11,12) |
InChI Key |
GBWOPJKSQKMTRG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1CCC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















